Desmethoxy Ranolazine

Pharmaceutical Quality Control Mass Spectrometry Reference Standard Characterization

QC labs validating stability-indicating HPLC methods for Ranolazine ANDA submissions require a certified Desmethoxy impurity standard to demonstrate method specificity per USP monograph requirements. Desmethoxy Ranolazine (USP Ranolazine Related Compound B) directly addresses this need. • Enables chromatographic resolution of the Desmethoxy impurity peak from Ranolazine API and forced-degradation products, a prerequisite for regulatory method acceptance. • Distinct MW (397.51 g/mol) and known relative retention time calibrate LC-MS instruments and identify impurity peaks under official UPLC methods. • Certified purity supports accurate mass balance calculations in ICH-compliant thermal, oxidative, and photolytic stress studies.

Molecular Formula C23H31N3O3
Molecular Weight 397.5 g/mol
CAS No. 755711-09-2
Cat. No. B133922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethoxy Ranolazine
CAS755711-09-2
SynonymsN-(2,6-Dimethylphenyl)-4-(2-hydroxy-3-phenoxypropyl)-1-piperazineacetamide; 
Molecular FormulaC23H31N3O3
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3)O
InChIInChI=1S/C23H31N3O3/c1-18-7-6-8-19(2)23(18)24-22(28)16-26-13-11-25(12-14-26)15-20(27)17-29-21-9-4-3-5-10-21/h3-10,20,27H,11-17H2,1-2H3,(H,24,28)
InChIKeyNISYIGQLESDPPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethoxy Ranolazine Pharmacopeial Standard


Desmethoxy Ranolazine, chemically N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide, is a well-characterized analog of the anti-anginal agent Ranolazine [1]. It is officially designated as Ranolazine USP Related Compound B and is primarily supplied as a certified reference standard, verified against a USP monograph to ensure identity, purity, and assay for analytical method development, validation, and routine quality control (QC) of Ranolazine drug substance and finished products . Its specific utility lies in its ability to challenge separation and detection methods due to its close structural similarity to the API.

Desmethoxy Ranolazine Impurity Standard Distinctions


While Ranolazine API and its major metabolite O-Desmethyl ranolazine share therapeutic targets [1], substituting a Desmethoxy Ranolazine reference standard with either would critically compromise analytical method validity. Ranolazine API has a methoxy group, and its O-Desmethyl metabolite has a hydroxyl group at the same position; Desmethoxy Ranolazine lacks this functional group entirely . This structural difference leads to quantifiable shifts in key analytical parameters including molecular weight, retention time, and relative response factor, which are essential for impurity profiling and stability-indicating assays. Using an incorrect reference standard invalidates system suitability tests and can lead to false-negative results for impurity detection.

Desmethoxy Ranolazine Analytical Evidence


Molecular Weight Differentiation from Ranolazine

The molecular mass of Desmethoxy Ranolazine is a primary identifier that distinguishes it from its comparators. This mass difference is essential for unambiguous identification in mass spectrometry-based (MS) analytical methods like LC-MS. The certified standard provides the exact mass needed for method tuning and detection .

Pharmaceutical Quality Control Mass Spectrometry Reference Standard Characterization

Chromatographic Retention Specificity

Under validated stability-indicating chromatographic conditions, Desmethoxy Ranolazine exhibits a unique relative retention time (RRT) compared to both the parent drug and other known impurities. This separation is critical for compliance with ICH Q3A/B impurity guidelines [1]. In a method separating fifteen impurities, the electron density contributed by the methoxy group significantly impacts retention [2].

HPLC-UPLC Method Development Impurity Profiling Method Validation

USP Reference Standard Certification

Desmethoxy Ranolazine (USP 1598766) is supplied as a primary standard certified by the United States Pharmacopeia (USP). This grade is the only one acceptable for use in specified quality tests, such as those required for ANDA regulatory filings . It provides the highest degree of confidence in analytical results, surpassing typical analytical-grade materials.

Regulatory Compliance GxP Quality Control Pharmacopeial Standards

Desmethoxy Ranolazine Application Scenarios


Ranolazine Batch Release Testing

In a GMP-compliant QC laboratory, the USP-grade Desmethoxy Ranolazine standard is used to prepare system suitability solutions and impurity marker mixtures. Its distinct molecular weight of 397.52 g/mol, as specified in the certificate of analysis, is used to calibrate LC-MS instruments, while its known relative retention time under official UPLC methods is used to identify and quantify the Desmethoxy impurity in Ranolazine batches, ensuring they meet regulatory limits .

ANDA Method Development and Validation

A CRO developing a stability-indicating HPLC method for an Abbreviated New Drug Application (ANDA) would procure Desmethoxy Ranolazine USP standard to validate method specificity. They must demonstrate the method can resolve the Desmethoxy impurity peak from the Ranolazine peak and degradation products. The regulatory acceptance of the method hinges on using the official USP Reference Standard for this validation .

Forced Degradation and Stability Studies

When generating stress study data for regulatory submission, a chemist would spike Desmethoxy Ranolazine into a placebo matrix to verify method accuracy and recovery at the known impurity level. The certified purity from the USP standard allows for precise calculation of mass balance in thermal, oxidative, and photolytic stress conditions as prescribed under ICH guidelines .

HRMS Calibration for Impurity Identification

For a research unit identifying unknown process-related impurities, a high-purity sample of Desmethoxy Ranolazine is used as a mass calibrant. Its exact monoisotopic mass, attributable to its C23H31N3O3 formula, provides a reference point for accurate mass measurement on Q-TOF or Orbitrap systems, improving confidence in the structural elucidation of other unknown related substances found at trace levels .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethoxy Ranolazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.